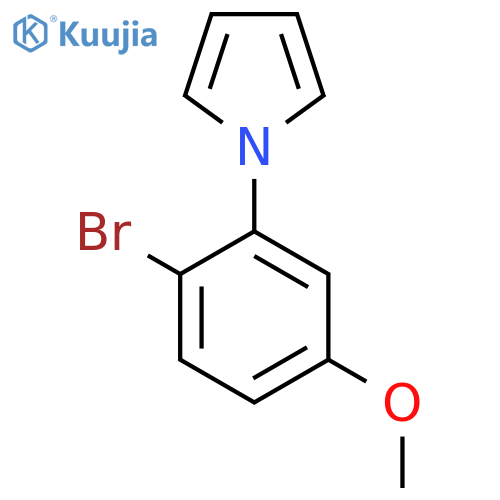

Cas no 1493109-22-0 (1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole)

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

-

- MDL: MFCD21020589

- インチ: 1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3

- InChIKey: XXDSREPFXNIJTM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1N1C=CC=C1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 14.2

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB560582-500mg |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 500mg |

€266.20 | 2023-08-31 | ||

| abcr | AB560582-250 mg |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 250MG |

€170.80 | 2023-04-13 | ||

| abcr | AB560582-1 g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 1g |

€353.70 | 2023-04-13 | ||

| abcr | AB560582-5 g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 5g |

€1,134.40 | 2023-04-13 | ||

| abcr | AB560582-500 mg |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 500MG |

€266.20 | 2023-04-13 | ||

| Aaron | AR01K84V-1g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole |

1493109-22-0 | 95% | 1g |

$300.00 | 2025-02-12 | |

| abcr | AB560582-10g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole; . |

1493109-22-0 | 10g |

€1576.90 | 2025-03-19 | ||

| A2B Chem LLC | BA22179-250mg |

1-(2-Bromo-5-methoxyphenyl)-1h-pyrrole |

1493109-22-0 | 97% | 250mg |

$144.00 | 2024-04-20 | |

| Aaron | AR01K84V-5g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole |

1493109-22-0 | 95% | 5g |

$900.00 | 2025-02-12 | |

| Ambeed | A1632866-5g |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole |

1493109-22-0 | 98% | 5g |

$1084.0 | 2024-04-23 |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

1-(2-Bromo-5-methoxyphenyl)-1H-pyrroleに関する追加情報

Introduction to 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole (CAS No. 1493109-22-0)

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole, identified by its CAS number 1493109-22-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of both bromine and methoxy substituents on the phenyl ring, combined with the pyrrole core, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The compound's structure consists of a pyrrole ring fused with a phenyl group, where the phenyl ring is substituted at the 2-position with a bromine atom and at the 5-position with a methoxy group. This specific arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further chemical modifications. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures.

In recent years, 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole has been explored in various research contexts, particularly in the development of small-molecule inhibitors targeting biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The pyrrole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable component in designing molecules with high affinity and selectivity.

One of the most compelling aspects of this compound is its potential as a building block for drug candidates. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that modifications at the 2-bromo and 5-methoxy positions can fine-tune the compound's solubility, metabolic stability, and target binding affinity. These findings highlight the importance of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in medicinal chemistry libraries.

The compound's relevance extends to material science applications as well. Its aromatic nature and ability to form stable complexes with other molecules make it suitable for use in organic electronics and supramolecular chemistry. For example, researchers have investigated its potential as a ligand in coordination chemistry, where it can stabilize metal centers for catalytic applications.

Recent advancements in computational chemistry have further enhanced the utility of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, enabling rational design of analogs with improved therapeutic profiles. These computational approaches are complemented by experimental validations, which have confirmed the efficacy of several derivatives in preclinical studies.

The synthesis of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of appropriately substituted phenols followed by functionalization at the pyrrole ring. Advances in synthetic methodologies have enabled more efficient and scalable production routes, making this compound more accessible for research purposes.

In conclusion, 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole (CAS No. 1493109-22-0) represents a fascinating molecule with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop novel therapeutics and functional materials. As our understanding of its properties continues to grow, so too will its impact on scientific innovation.

1493109-22-0 (1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole) 関連製品

- 2171626-79-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)

- 731811-62-4(trans-2-(2-pyridyl)cyclopropanecarboxylic acid)

- 1424150-38-8(Sulfo-Cyanine3 NHS ester)

- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)

- 2172207-76-8(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)

- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

- 42310-02-1(5-fluoro-L-Histidine)

- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)